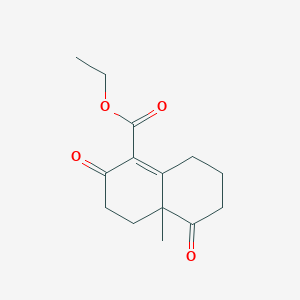

2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester

Description

2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester (CAS No. 1173675-23-4) is a heterocyclic organic compound with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol . Its structure features a partially saturated naphthalene core (octahydronaphthalene) substituted with two ketone groups (2,5-dioxo), a methyl group at the 4a position, and an ethyl ester moiety at the 1-carboxylic acid position.

Properties

IUPAC Name |

ethyl 4a-methyl-2,5-dioxo-4,6,7,8-tetrahydro-3H-naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-18-13(17)12-9-5-4-6-11(16)14(9,2)8-7-10(12)15/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBCOYHHOYPMGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCC(=O)C2(CCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456692 | |

| Record name | AGN-PC-00N1L3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173675-23-4 | |

| Record name | AGN-PC-00N1L3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester typically involves multiple steps, starting with the base molecule of naphthalene. The process may include:

Oxidation: : The naphthalene ring is oxidized to introduce oxygen atoms, forming the dioxo group.

Methylation: : Introduction of a methyl group at the 4a-position.

Esterification: : Conversion of the carboxylic acid group to its ethyl ester form.

Industrial Production Methods

In an industrial setting, the compound is produced through a series of controlled chemical reactions, often using catalysts to improve efficiency and yield. The reactions are carried out under specific conditions of temperature and pressure to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Further oxidation can lead to the formation of additional oxygen-containing functional groups.

Reduction: : Reduction reactions can reduce the dioxo group to hydroxyl groups.

Substitution: : Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Various reagents can be used depending on the desired substitution, such as halogens for halogenation.

Major Products Formed

Oxidation: : Formation of carboxylic acids or ketones.

Reduction: : Formation of alcohols.

Substitution: : Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme mechanisms and interactions with biological macromolecules. It may also serve as a probe to investigate cellular processes.

Medicine

The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a biological response. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The target compound is smaller and less oxidized than the phenanthrene derivative (C₂₀H₂₈O₄), which has additional hydroxyl and isopropyl groups .

- Unlike unsaturated fatty acid esters (e.g., 9-octadecenoic acid methyl ester), the target lacks long aliphatic chains, suggesting divergent solubility and reactivity profiles .

Biological Activity

2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester (commonly referred to as ethyl 4a-methyl-2,5-dioxo-naphthalene-1-carboxylate) is an organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure and functional groups suggest a variety of biological activities. This article explores its biological activity through various studies and data.

- Molecular Formula : C14H18O4

- Molecular Weight : 250.29 g/mol

- CAS Number : 3733-18-4

- IUPAC Name : Ethyl (4aR)-4a-methyl-2,5-dioxo-4,6,7,8-tetrahydro-3H-naphthalene-1-carboxylate

The primary mechanism of action for this compound involves the hydrolysis of the ester bond facilitated by enzymes such as esterases or lipases. This reaction results in the formation of the corresponding carboxylic acid and ethanol. The biological implications of this hydrolysis can lead to various metabolic pathways influencing cellular functions.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties due to its ability to scavenge free radicals.

- Antimicrobial Properties : In vitro tests have shown that it can inhibit the growth of certain bacterial strains.

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammation markers |

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various compounds including ethyl 4a-methyl-2,5-dioxo-naphthalene-1-carboxylate. Using DPPH and ABTS assays, it was found that this compound exhibited a significant reduction in oxidative stress markers compared to controls.

Case Study 2: Antimicrobial Properties

In a controlled laboratory setting, the compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. Results indicated a notable inhibition zone around the compound in agar diffusion tests, suggesting its potential as an antimicrobial agent.

Discussion

The diverse biological activities exhibited by this compound highlight its potential for further development in pharmacological applications. Its ability to act as an antioxidant and antimicrobial agent positions it as a candidate for drug development aimed at oxidative stress-related diseases and infections.

Q & A

Basic: What are the recommended synthetic pathways for 2,5-Dioxo-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carboxylic acid ethyl ester, and how can intermediates be characterized?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving esterification, cyclization, and oxidation. For example, analogous structures (e.g., ethyl 4'a-methyl-2'-oxospiro derivatives) are synthesized using catalytic esterification under mild conditions, followed by cyclization with acid catalysts . Key intermediates should be characterized via:

- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm regiochemistry and stereochemistry (e.g., δ 4.29–5.46 ppm for ester protons, δ 170–174 ppm for carbonyl carbons) .

- Elemental analysis : Verify purity (e.g., C% and H% within ±0.3% of theoretical values) .

Advanced: How can computational methods resolve contradictions in reaction mechanisms involving this compound’s keto-enol tautomerism?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model tautomeric equilibria and transition states. For example:

- Reaction path search : Identify low-energy pathways for keto-enol interconversion using nudged elastic band (NEB) methods .

- Solvent effects : Include PCM models to simulate polar aprotic solvents (e.g., DMSO), which stabilize enolic forms due to hydrogen bonding .

Contradictions in experimental vs. computational results (e.g., unexpected tautomer ratios) may arise from unaccounted entropy contributions or solvent dynamics, requiring iterative validation via in-situ FTIR or Raman spectroscopy .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error).

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester C–O vibrations (~1250 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and absolute configuration for chiral centers (e.g., 4a-methyl group stereochemistry) .

Advanced: How can reaction engineering principles optimize the scalability of its synthesis while minimizing byproducts?

Methodological Answer:

- Membrane separation technologies : Purify intermediates via nanofiltration to remove unreacted reagents (e.g., residual ethyl chloroformate) .

- Process simulation : Use Aspen Plus® to model reaction kinetics and optimize temperature gradients (e.g., maintaining <60°C to prevent decarboxylation) .

- Flow chemistry : Implement microreactors for controlled mixing and heat transfer, reducing side reactions like over-oxidation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Hygiene plans : Adhere to institutional Chemical Hygiene Plans (e.g., fume hood use, PPE for skin/eye protection) .

- Waste management : Neutralize acidic byproducts (e.g., hydrolysis products) with sodium bicarbonate before disposal .

- First-aid measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced: How does this compound’s reactivity compare to structurally related naphthalene derivatives in Diels-Alder reactions?

Methodological Answer:

- Electron-deficient dienophiles : The 2,5-dioxo group enhances electrophilicity, increasing reaction rates with electron-rich dienes (e.g., cyclopentadiene) compared to non-ketonic analogs .

- Steric effects : The 4a-methyl group may hinder endo transition states, favoring exo adducts. Computational docking (e.g., AutoDock Vina) can predict regioselectivity .

Basic: What experimental design principles ensure reproducibility in studies involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.